molecular formula C5H8N2O B15319813 N,4-dimethyl-1,2-oxazol-3-amine

N,4-dimethyl-1,2-oxazol-3-amine

Cat. No.: B15319813
M. Wt: 112.13 g/mol
InChI Key: ZIOGAWBHZZNDDW-UHFFFAOYSA-N
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Description

N,4-dimethyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the formation of the oxazole ring . Another approach involves the use of N-acyl sulfilimines with ynamides in the presence of a gold catalyst, leading to the formation of 4-aminooxazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,4-dimethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological processes. Studies have shown that derivatives of oxazole can inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and NF-κB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,4-dimethyl-1,2-oxazol-3-amine

InChI

InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)6-2/h3H,1-2H3,(H,6,7)

InChI Key

ZIOGAWBHZZNDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1NC

Origin of Product

United States

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